2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
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Description
2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, also known as Mocetinostat, is a potent histone deacetylase inhibitor (HDACi) that has shown promising results in preclinical studies. HDACi has been widely used as a therapeutic agent for the treatment of various cancers, and Mocetinostat is one of the HDACi that has been studied extensively in recent years.
Scientific Research Applications
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, exhibit significant antibacterial activity. Novel organic compounds synthesized from this class have demonstrated high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Phototransformation and Molecular Sensing
The phototransformation of chromenones has been described, where specific derivatives undergo regioselective photocyclisation, leading to the formation of complex tetracyclic scaffolds. This process has implications for the development of novel organic materials with potential applications in sensing and molecular electronics. Additionally, the dealkoxylation reactions observed during phototransformation suggest a pathway for structural modification of chromenone-based compounds (Khanna et al., 2015).
Antioxidant Properties
A novel compound closely related to 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide was investigated for its antioxidant properties. The study involved experimental analysis and theoretical calculations to determine the compound's efficacy in scavenging free radicals. This research underscores the potential of chromenone derivatives in developing antioxidant agents (Demir et al., 2015).
Antimicrobial and Molecular Modeling
Further studies on the synthesis of novel chromen-2-one derivatives have shown that these compounds possess significant antimicrobial activity. In vitro screenings against various bacterial and fungal strains reveal their potential as antimicrobial agents. Molecular modeling and docking studies further provide insights into their mode of action, highlighting the role of these compounds in the development of new antimicrobial drugs (Mandala et al., 2013).
Supramolecular Packing Motifs
Research into the structural properties of related compounds has revealed novel supramolecular packing motifs. These studies demonstrate how chromen-based compounds can self-assemble into complex structures, offering valuable insights into the design of new materials for technological applications (Lightfoot et al., 1999).
properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-10-7-15(8-11-17)23-14-20(26)19-13-16(9-12-22(19)30-23)25-24(27)18-5-3-4-6-21(18)29-2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNKICLTMMIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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